ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate
Overview
Description
Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate, also known as EPMC, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of carbamate derivatives and is known for its ability to inhibit the activity of certain enzymes in the body.
Scientific Research Applications
Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory disorders such as arthritis and fever. ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has also been shown to possess anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of epilepsy and anxiety disorders.
Mechanism of Action
Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate results in the suppression of inflammation, pain, and fever.
Biochemical and Physiological Effects:
ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in various animal models of inflammation. ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-β (TGF-β). In addition, ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a key role in the inflammatory response.
Advantages and Limitations for Lab Experiments
Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits high purity and stability. However, ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has certain limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. In addition, ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
For research on ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate include the development of novel formulations, investigation of its potential neuroprotective effects, and its use in the treatment of cancer and other diseases.
properties
IUPAC Name |
ethyl N-[4-(3-cyclohexylpropanoylamino)-2-methoxyphenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-3-25-19(23)21-16-11-10-15(13-17(16)24-2)20-18(22)12-9-14-7-5-4-6-8-14/h10-11,13-14H,3-9,12H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCRHPGKSJINOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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